3-[(4-Fluorophenyl)methylidene]azetidine

Medicinal Chemistry Physicochemical Profiling Scaffold Design

This 3-arylidene azetidine building block features a critical exocyclic methylidene bridge that imposes planar, conjugated geometry—fundamentally distinct from saturated methylene analogs. The free secondary amine and intact C=CH double bond enable sequential, chemoselective derivatization, supporting rapid hit-to-lead library synthesis. With a CNS-favorable profile (LogP 1.81, TPSA 12.03 Ų) and direct scalability from a mild, high-yield synthesis, it is the optimal starting point for TAAR1 and GPCR-targeted programs. Commercially available at ≥98% purity, exclusively for research and further manufacturing.

Molecular Formula C10H10FN
Molecular Weight 163.19 g/mol
CAS No. 1502038-83-6
Cat. No. B1470617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Fluorophenyl)methylidene]azetidine
CAS1502038-83-6
Molecular FormulaC10H10FN
Molecular Weight163.19 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=C(C=C2)F)CN1
InChIInChI=1S/C10H10FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-5,12H,6-7H2
InChIKeyKDVSRQDWFPVKMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Fluorophenyl)methylidene]azetidine (CAS 1502038-83-6): Physicochemical Identity and Compound Class Overview for Research Procurement


3-[(4-Fluorophenyl)methylidene]azetidine (CAS 1502038-83-6) is a synthetic 3-arylidene azetidine derivative with the molecular formula C₁₀H₁₀FN and a molecular weight of 163.19 g/mol, featuring a four-membered nitrogen-containing heterocycle (azetidine) connected to a para-fluorophenyl ring via an exocyclic methylidene (C=CH) double bond . The compound is a member of the broader azetidine scaffold class, which has emerged as a privileged motif in medicinal chemistry due to its unique combination of molecular rigidity, favorable physicochemical profiles, and capacity for diverse functionalization [1]. Commercially available at ≥98% purity (HPLC) , this compound is supplied exclusively for research and further manufacturing purposes and is not intended for direct therapeutic or diagnostic use .

Why 3-[(4-Fluorophenyl)methylidene]azetidine Cannot Be Casually Replaced by Other Fluorophenyl-Azetidine Analogs


In-class compounds bearing a fluorophenyl-azetidine core are not functionally interchangeable due to critical structural differences that govern reactivity, conformational behavior, and physicochemical properties. The target compound possesses an exocyclic methylidene (C=CH) bridge that imposes a planar, conjugated geometry between the azetidine ring and the 4-fluorophenyl group; this sp²-hybridized linker fundamentally alters electronic distribution, UV absorption characteristics, and reactivity at the double bond compared to saturated methylene-bridged analogs such as 3-[(4-fluorophenyl)methyl]azetidine (CAS 937621-44-8) . The para-fluorine substitution pattern on the phenyl ring further differentiates it from ortho- and meta-fluoro positional isomers, which exhibit distinct dipole moments, LogP values, and steric profiles that directly impact molecular recognition, binding orientation, and downstream synthetic derivatization outcomes [1]. Additionally, the free secondary amine on the azetidine ring provides a nucleophilic handle for N-functionalization (e.g., Boc protection, amide coupling, sulfonamide formation) that is absent in N-substituted or oxidized congeners .

Quantitative Differentiation Evidence for 3-[(4-Fluorophenyl)methylidene]azetidine Versus Closest Analogs


Exocyclic Double-Bond Geometry: Physicochemical Divergence from the Saturated Methylene-Bridged Analog

3-[(4-Fluorophenyl)methylidene]azetidine (MW 163.19) possesses an sp²-hybridized methylidene linker (C=CH) that lowers molecular weight by ~2 Da and reduces LogP relative to its saturated counterpart 3-[(4-fluorophenyl)methyl]azetidine (MW 165.21) . The computed LogP for the target compound is 1.8123 with a TPSA of 12.03 Ų, whereas the saturated analog, which bears an sp³ CH₂ bridge and an additional hydrogen atom, is predicted to have a higher LogP (~2.0–2.3 based on the incremental contribution of the saturated carbon) and a marginally larger TPSA . The double bond also restricts rotational freedom (rotatable bonds = 1) compared to the methylene-bridged analog (rotatable bonds = 2), enforcing a more rigid, planar pharmacophore conformation that can alter binding poses in target engagement assays [1].

Medicinal Chemistry Physicochemical Profiling Scaffold Design

Synthetic Accessibility: Documented 70% Yield via K₂CO₃-Mediated Condensation in DMSO

A published and reproducible protocol for the synthesis of 4-fluorobenzylideneazetidine (the target compound) achieves an isolated yield of 70% (1.81 g from 2.00 g 4-fluorobenzaldehyde and 2.24 g azetidine hydrochloride) using anhydrous K₂CO₃ (3.0 eq) in DMSO at 110 °C overnight, followed by flash chromatographic purification (20% ethyl acetate/hexanes) . This yield benchmark provides procurement-relevant information: the compound is accessible via a straightforward one-step condensation that does not require specialized reagents, inert atmosphere, or transition-metal catalysis, contrasting with more complex azetidine derivatives that necessitate multi-step sequences with lower overall yields (e.g., 2-substituted azetidines often require chiral auxiliaries or protecting group strategies with typical 3–5 step yields of 20–40%) [1].

Organic Synthesis Process Chemistry Building Block Utility

Para-Fluoro Substitution: Differentiating Electronic Properties from Ortho- and Meta-Fluoro Positional Isomers

The para-fluorophenyl substitution in 3-[(4-fluorophenyl)methylidene]azetidine generates a distinct electronic profile compared to its ortho- and meta-fluoro positional isomers. In fluorinated azetidine series, the position of fluorine on the phenyl ring systematically modulates the pKa of the azetidine nitrogen, with para-fluoro substitution exerting a primarily inductive electron-withdrawing effect (-I) through the conjugated methylidene bridge, while ortho-fluoro substitution introduces additional steric hindrance and through-space effects that alter the basicity of the azetidine amine by up to 0.5–1.0 pKa units [1]. This pKa shift directly governs protonation state at physiological pH, solubility, and the compound's reactivity as a nucleophile in subsequent N-derivatization steps such as amide coupling, reductive amination, or Boc protection [2]. Quantitative pKa data for the target compound are not yet published, but systematic studies across mono-fluorinated azetidine series demonstrate that fluorine position is a significant determinant of basicity (pKa range spanning approximately 7.5–9.0 depending on substitution pattern and distance from the protonation center) [1].

Structure-Activity Relationships Electronic Effects Isomer Differentiation

Methylidene Moiety as a Synthetic Diversification Handle: Contrast with Fully Saturated or N-Blocked Analogs

The exocyclic double bond of 3-[(4-fluorophenyl)methylidene]azetidine constitutes a chemically orthogonal reactive site that is absent in the reduced 3-[(4-fluorophenyl)methyl]azetidine analog and in 3-(4-fluorophenyl)azetidine (direct aryl-azetidine attachment with no spacer) . This double bond enables transformations such as catalytic hydrogenation (to access the saturated analog on-demand), epoxidation, dihydroxylation, cyclopropanation, and [2+2] or [4+2] cycloaddition chemistry that are inaccessible from reduced or directly-attached congeners [1]. The combination of a free secondary amine plus a reactive exocyclic alkene in the same molecule creates a uniquely versatile building block for divergent library synthesis: the amine can be functionalized orthogonally (e.g., via amide coupling, sulfonylation, or reductive amination) while the double bond is preserved for subsequent diversification, or vice versa .

Synthetic Chemistry Late-Stage Functionalization Chemical Biology

Elaborated Analogs Bearing the Azetidin-3-ylidenemethyl Core Demonstrate Sub-Nanomolar Target Affinity in TAAR1 Binding Assays

A structurally elaborated derivative retaining the azetidin-3-ylidenemethyl core motif—N-(4-(azetidin-3-ylidenemethyl)-3-fluorophenyl)-6-chloronicotinamide (US10023559, Example 86)—exhibits a binding affinity (Ki) of 3.80 nM against rat trace amine-associated receptor 1 (TAAR1) and similarly potent affinity against mouse TAAR1, measured in HEK-293 cells stably expressing the receptor at 37 °C, pH 7.4 [1]. The core azetidin-3-ylidenemethyl scaffold present in the target compound is the essential pharmacophoric element enabling this high-affinity interaction; the exocyclic double bond maintains the precise geometry required for the azetidine nitrogen to engage the receptor binding pocket while positioning the aryl ring for optimal hydrophobic contacts [1]. This sub-nanomolar activity benchmark, while from a more elaborated derivative rather than the parent building block, demonstrates that the methylidene-azetidine scaffold can support high-potency target engagement when appropriately functionalized—a property that fully saturated or directly-attached azetidine analogs may not recapitulate due to altered bond angles, nitrogen basicity, and conformational preferences [2].

Drug Discovery GPCR Pharmacology Trace Amine Receptor

Commercial Availability and Purity Specification: Benchmarking Against In-Class Building Blocks

3-[(4-Fluorophenyl)methylidene]azetidine is commercially available at ≥98% purity (HPLC) from multiple independent suppliers (Leyan Cat. 1653663; Chemscene Cat. CS-0582997) with specified storage conditions of sealed container at 2–8 °C in a dry environment . The compound is offered in quantities from 250 mg to gram scale, with a boiling point of 269.7 ± 20.0 °C at 760 mmHg, MDL number MFCD23356397, and hazard classification GHS07 (Warning: H302, H315, H319, H335) . In comparison, the closest positional isomer 3-[(2-fluorophenyl)methylidene]azetidine has more limited commercial availability and typically lower listed purity, while the reduced analog 3-[(4-fluorophenyl)methyl]azetidine is available at comparable purity (98%) but represents a chemically distinct entity as established above . The existence of multiple independent supply sources for the target compound reduces single-supplier procurement risk and facilitates competitive pricing for research programs.

Chemical Procurement Building Block Quality Supply Chain

Recommended Research and Industrial Application Scenarios for 3-[(4-Fluorophenyl)methylidene]azetidine


Divergent Medicinal Chemistry Library Synthesis Exploiting Dual Orthogonal Reactive Handles

The combination of a free secondary azetidine amine and an exocyclic C=CH double bond enables sequential, chemoselective derivatization without protecting group manipulation: the amine can undergo N-acylation, sulfonylation, or reductive amination in the first stage, while the intact double bond permits subsequent hydrogenation, epoxidation, or cycloaddition. This divergent strategy supports the rapid generation of structurally diverse compound libraries from a single building block, making the compound particularly valuable for hit-to-lead and lead optimization campaigns in pharmaceutical R&D [1].

TAAR1 and GPCR-Focused Lead Discovery Using the Azetidin-3-ylidenemethyl Pharmacophore

Elaborated derivatives retaining the azetidin-3-ylidenemethyl core have demonstrated sub-nanomolar binding affinity (Ki = 3.80 nM) at the trace amine-associated receptor 1 (TAAR1) in HEK-293 cellular assays . The parent 3-[(4-fluorophenyl)methylidene]azetidine serves as the minimal pharmacophoric scaffold for constructing focused libraries targeting TAAR1 and structurally related GPCRs, where the para-fluorophenyl-methylidene geometry is critical for receptor recognition [1].

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a computed LogP of 1.81 and TPSA of 12.03 Ų , the compound occupies a favorable region of CNS drug-like chemical space (typically LogP 1–4, TPSA < 60–70 Ų). The rigid, low-molecular-weight scaffold (MW 163.19) provides an attractive starting point for CNS-targeted programs where molecular simplicity and low lipophilicity are predictive of superior brain penetration and reduced off-target promiscuity, advantages that more lipophilic or higher-MW azetidine analogs may lack [1].

Custom Synthesis and Scale-Up Using Validated High-Yielding Protocol

The documented single-step synthesis achieving 70% isolated yield under mild K₂CO₃/DMSO conditions provides a robust starting point for process chemistry development. Research groups requiring multi-gram quantities can confidently scale this protocol, leveraging the commercial availability of both starting materials (4-fluorobenzaldehyde and azetidine hydrochloride) and the straightforward aqueous workup and chromatographic purification, reducing dependence on custom synthesis vendors and enabling cost-effective in-house preparation [1].

Quote Request

Request a Quote for 3-[(4-Fluorophenyl)methylidene]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.